molecular formula C21H25FN2O3S B2916568 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide CAS No. 941912-68-1

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide

Cat. No. B2916568
M. Wt: 404.5
InChI Key: CFVLYFBLMPNMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O3S and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Fluorescent Properties and Complex Formation

  • Compounds similar to 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide exhibit specific interactions with zinc ions, resulting in a bathochromic shift in their ultraviolet/visible spectra. These shifts and the formation of fluorescent complexes with zinc(II) ions are significant for biochemical applications, particularly in the development of specific cellular fluorophores for zinc(II) (Kimber et al., 2003).

2. Antimicrobial Properties

  • Novel derivatives related to the queried compound have been synthesized and shown to possess antimicrobial activity. For instance, a study explored the synthesis and antimicrobial effects of 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates, revealing significant antimicrobial activity against various strains of bacteria and fungi (Vanparia et al., 2010).

3. Asymmetric Synthesis Applications

  • The compound has been used in the enantiodivergent synthesis of 3'-fluorothalidomide, demonstrating its utility in the asymmetric synthesis of pharmaceutical compounds. This application is crucial for creating mirror-image forms of a compound, which can have different therapeutic effects (Yamamoto et al., 2011).

4. Catalysis in Organic Synthesis

  • The compound plays a role in copper-catalyzed radical aminoarylation of acrylamide, showcasing its potential in facilitating complex organic reactions. This application is significant for the synthesis of various organic compounds, including pharmaceuticals (Xia et al., 2016).

5. Inhibition of Tubulin Polymerization

  • Derivatives of this compound have been found to inhibit tubulin polymerization, a crucial process in cell division, indicating potential use in cancer research. These compounds have shown remarkable antiproliferative activity against various cancer cell lines (Srikanth et al., 2016).

6. Photocatalytic Applications

  • Research has explored the photocatalytic fluorination of benzene, utilizing compounds similar to the queried molecule. This demonstrates its potential in photochemistry and materials science for synthesizing fluorinated organic compounds (Ohkubo et al., 2013).

7. Nickel-Catalyzed Selective Fluorination

  • The compound has been used in nickel-catalyzed C–H selective fluorination of 8-aminoquinoline derivatives. This method exhibits broad substrate tolerance and mild reaction conditions, important for the synthesis of fluorinated organic compounds (Ding et al., 2017).

properties

IUPAC Name

4-fluoro-2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-14(2)10-11-24-19-7-6-18(13-16(19)4-9-21(24)25)23-28(26,27)20-8-5-17(22)12-15(20)3/h5-8,12-14,23H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVLYFBLMPNMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide

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